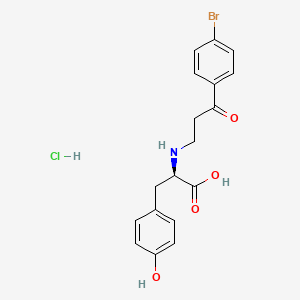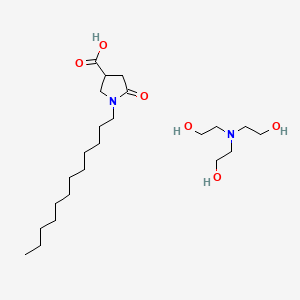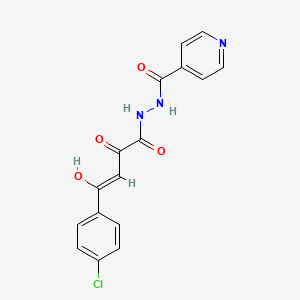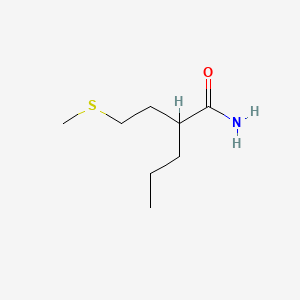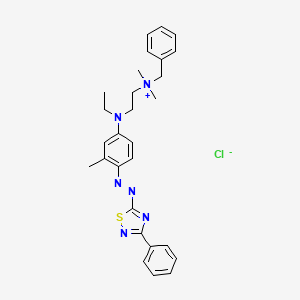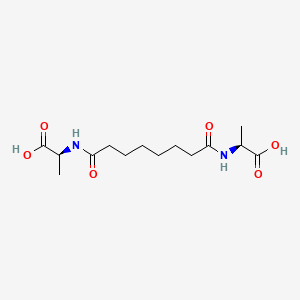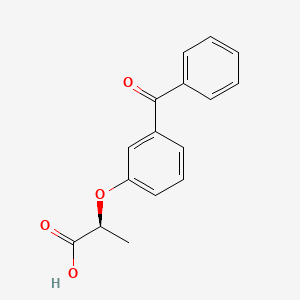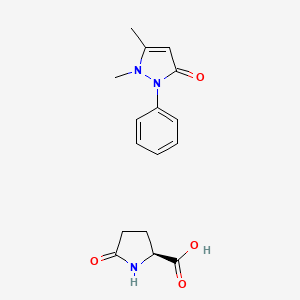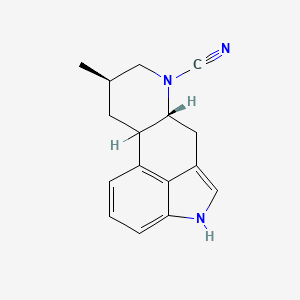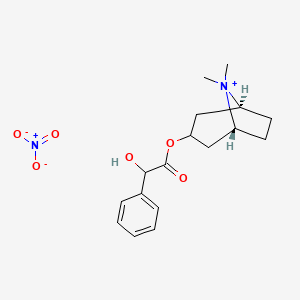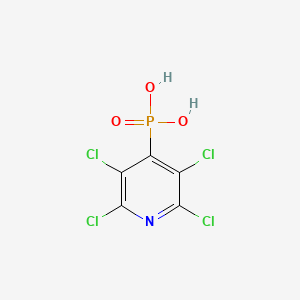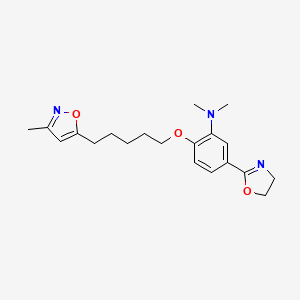
Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- is a complex organic compound with a unique structure that combines elements of benzenamine, oxazole, and isoxazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanol, 5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)-
- Benzaldehyde, 5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)-
- Benzoic acid, 5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)-
Uniqueness
What sets Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105639-18-7 |
|---|---|
Molekularformel |
C20H27N3O3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
5-(4,5-dihydro-1,3-oxazol-2-yl)-N,N-dimethyl-2-[5-(3-methyl-1,2-oxazol-5-yl)pentoxy]aniline |
InChI |
InChI=1S/C20H27N3O3/c1-15-13-17(26-22-15)7-5-4-6-11-24-19-9-8-16(14-18(19)23(2)3)20-21-10-12-25-20/h8-9,13-14H,4-7,10-12H2,1-3H3 |
InChI-Schlüssel |
GAPHJWKZCXHWPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


